molecular formula C20H26N2O5 B2979849 N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide CAS No. 2034351-88-5

N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

Cat. No.: B2979849
CAS No.: 2034351-88-5
M. Wt: 374.437
InChI Key: VPIZPNBWNACBAC-UHFFFAOYSA-N
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Description

N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl-bis-amide) core. This compound features two distinct substituents:

  • N1-substituent: A 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl group, which combines a benzodioxole aromatic system with a hydroxylated aliphatic chain.

Oxalamides are structurally related to urea derivatives but exhibit greater metabolic stability due to the oxalyl backbone . The benzodioxole group is a common pharmacophore in bioactive molecules, often associated with improved binding affinity to biological targets .

Properties

IUPAC Name

N'-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5/c23-16(15-6-7-17-18(12-15)27-13-26-17)9-11-22-20(25)19(24)21-10-8-14-4-2-1-3-5-14/h4,6-7,12,16,23H,1-3,5,8-11,13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIZPNBWNACBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl group and the cyclohex-1-en-1-yl ethyl group. These groups are then coupled using oxalamide chemistry. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its structural features may make it useful in studying biological systems or as a potential bioactive molecule.

  • Medicine: It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

  • Industry: Its unique properties may find applications in materials science or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The exact mechanism of action of this compound would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors. The hydroxypropyl group could be involved in hydrogen bonding, while the benzo[d][1,3]dioxol-5-yl group might interact with aromatic amino acids in proteins.

Comparison with Similar Compounds

Key Observations :

  • Target Compound vs. S336 : The target compound lacks the pyridyl and methoxy groups of S336, which are critical for umami receptor (hTAS1R1/hTAS1R3) activation . Instead, its cyclohexenyl group may favor lipid membrane interactions, suggesting divergent applications.
  • Hydroxyl vs.

Biological Activity

N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H20N2O4\text{C}_{16}\text{H}_{20}\text{N}_{2}\text{O}_{4}

Key Features

  • Molecular Weight : 304.34 g/mol
  • Functional Groups : Contains benzo[d][1,3]dioxole, hydroxypropyl, and oxalamide moieties.

Modulation of Enzymatic Pathways

Research indicates that compounds similar to this compound may act as modulators of various enzymatic pathways. For instance, derivatives of benzo[d][1,3]dioxole have been shown to influence ATP-binding cassette (ABC) transporters, which are crucial in drug resistance mechanisms in cancer cells .

Antioxidant Activity

The presence of the benzo[d][1,3]dioxole structure is associated with antioxidant properties. Studies suggest that such compounds can scavenge free radicals and reduce oxidative stress, which is beneficial in conditions like neurodegenerative diseases .

Anti-inflammatory Effects

Preliminary studies indicate that oxalamide derivatives exhibit anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and modulate signaling pathways such as NF-kB, leading to reduced inflammation .

Case Study 1: Cancer Treatment

A study investigated the effects of a related compound on breast cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis through the modulation of apoptosis-related proteins . This suggests potential applications in targeted cancer therapies.

Case Study 2: Neurological Disorders

In a model for Alzheimer's disease, compounds with similar structures demonstrated neuroprotective effects by reducing amyloid-beta accumulation and promoting neuronal survival. These findings indicate the compound's potential for treating neurodegenerative disorders .

Summary of Biological Activities

Activity TypeMechanismReference
Enzyme ModulationABC Transporters
AntioxidantFree Radical Scavenging
Anti-inflammatoryCytokine Inhibition
AnticancerInduction of Apoptosis
NeuroprotectionAmyloid-beta Reduction

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide, and how can intermediates be characterized?

  • Methodology : Start with condensation of benzo[d][1,3]dioxol-5-yl-propanol with oxalyl chloride, followed by coupling with 2-(cyclohex-1-en-1-yl)ethylamine. Use triethylamine as a base in chloroform for amidation, similar to oxalamide syntheses .
  • Characterization : Employ LC-MS for purity assessment, 1H^1H/13C^{13}C-NMR to confirm regiochemistry, and IR spectroscopy to verify carbonyl stretching (~1650–1750 cm1^{-1}) .

Q. How can the stereochemistry of the 3-hydroxypropyl moiety be resolved, and what analytical techniques are critical?

  • Approach : Use chiral chromatography (e.g., Chiralpak® columns) or asymmetric synthesis with enantioselective catalysts. Validate via X-ray crystallography or NOESY NMR to determine spatial arrangement of substituents .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

  • Protocols :

  • Enzyme inhibition : Test against kinases or hydrolases using fluorescence-based assays (e.g., ADP-Glo™).
  • Cytotoxicity : Use MTT assays on HEK-293 or HeLa cell lines.
  • Solubility : Measure in PBS/DMSO mixtures via nephelometry .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity to a target protein (e.g., cyclooxygenase-2)?

  • Methodology :

Perform molecular docking (AutoDock Vina) using the crystal structure of the target (PDB ID: 5KIR).

Apply MD simulations (GROMACS) to assess stability of ligand-protein complexes.

Use COMSOL Multiphysics for thermodynamic parameter integration (e.g., Gibbs free energy) .

  • Validation : Compare computational results with SPR (surface plasmon resonance) binding assays .

Q. What strategies resolve contradictions in solubility data between experimental and predicted (e.g., Hansen solubility parameters)?

  • Analysis :

  • Re-evaluate solvent selection using HSPiP software to refine polarity matches.
  • Perform DSC (differential scanning calorimetry) to detect polymorphic forms affecting solubility.
  • Cross-validate with µDISS Profiler™ for kinetic solubility profiling .

Q. How can reaction yields be improved in the final coupling step, and what statistical approaches identify critical variables?

  • Optimization :

  • Apply DoE (Design of Experiments) with factors like temperature (20–80°C), solvent polarity (THF vs. DMF), and catalyst loading.
  • Use ANOVA to identify significant variables; optimize via response surface methodology (RSM) .

Methodological Considerations Table

Parameter Technique Key Evidence
Regiochemical purity1H^1H-NMR (δ 6.8–7.2 ppm)
SolubilityNephelometry (λ = 600 nm)
Binding affinitySPR (KD calculation)
Polymorph detectionDSC (endothermic peaks)

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